molecular formula C20H15NO4 B5448732 4-{1-cyano-2-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}benzoic acid

4-{1-cyano-2-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}benzoic acid

Cat. No.: B5448732
M. Wt: 333.3 g/mol
InChI Key: WCZJLVIQOXIXIT-BOPFTXTBSA-N
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Description

The compound “4-{1-cyano-2-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}benzoic acid” is a complex organic molecule. It contains functional groups such as cyano, methoxy, propyn-1-yloxy, and carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This approach involves a radical mechanism and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For example, the protodeboronation of alkyl boronic esters has been used in the synthesis of related compounds .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For instance, in the context of organic synthesis, it could act as a reactant or intermediate in various chemical reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

4-[(E)-1-cyano-2-(3-methoxy-4-prop-2-ynoxyphenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-3-10-25-18-9-4-14(12-19(18)24-2)11-17(13-21)15-5-7-16(8-6-15)20(22)23/h1,4-9,11-12H,10H2,2H3,(H,22,23)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZJLVIQOXIXIT-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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